Predicted Lipophilicity (LogP) Divergence from the 4-Bromobenzyl Analog
The 4-chlorobenzyl substituent of the target compound imparts a distinct lipophilic character compared to its closest heavy-halogen analog, 1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This difference is quantifiable through predicted partition coefficients, which influence membrane permeability and non-specific binding [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS not specified, C14H14BrN5O): Predicted XLogP3 2.0 |
| Quantified Difference | -0.2 LogP units (lower lipophilicity for the target compound) |
| Conditions | Prediction based on XLogP3 algorithm via PubChem/PyRx; no experimental LogP data available. |
Why This Matters
This quantifies a key physicochemical difference affecting passive membrane permeability, with a -0.2 LogP unit shift suggesting potentially better aqueous solubility and a different ADME profile, making the target compound a distinct chemical tool.
- [1] PubChem. Predicted LogP (XLogP3) values for pyrazolo[3,4-d]pyrimidine analogs. Data accessed 2026-05-07. View Source
